
4-ピリジン-4-イル酪酸
説明
4-Pyridinebutanoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinebutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinebutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
以下は、4-ピリジン-4-イル酪酸の科学研究における用途に関する包括的な分析です。
生化学:プロテオミクス研究
4-ピリジン-4-イル酪酸は、タンパク質相互作用と機能を研究するプロテオミクス研究で使用されます。 そのユニークな分子構造により、さまざまなプロテオミクスアプリケーションで特殊な製品として役立ちます .
薬理学:阻害剤合成
薬理学では、この化合物は、NAmPRTase阻害剤やFK866アナログなどの阻害剤の合成のための反応物として使用されます。これらはNADサルベージ阻害に不可欠であり、さまざまな疾患の治療に影響を与える可能性があります .
計算化学:分子シミュレーション
この化合物は、AmberやGROMACSなどのプログラムを使用した分子シミュレーションで、分子レベルの相互作用を視覚化する計算化学においても重要です .
医薬品化学:創薬
HIV-1プロテアーゼ阻害剤や、PDK1やタンパク質キナーゼCK2を標的とした潜在的な癌治療薬など、新薬の開発に役立っています .
有機化学:鈴木・宮浦カップリング反応
4-ピリジン-4-イル酪酸は、複雑な有機分子を創出する上で重要な役割を果たす、パラジウム触媒による鈴木・宮浦カップリング反応で使用される試薬です .
化学合成:修飾のための反応物
この化合物は、マトリプターゼ阻害剤の修飾や、ワインレブアミドとマグネシウム化オキサゾール間の反応促進に反応物として作用し、化学合成において重要なプロセスです .
作用機序
Target of Action
It’s known that this compound is an impurity of tirofiban , a well-known antiplatelet drug that inhibits the platelet glycoprotein IIb/IIIa receptor.
Biochemical Pathways
It’s known that the compound participates in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that it might influence pathways related to energy metabolism and cellular redox status.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.
特性
IUPAC Name |
4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOZJKVMBWJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390202 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-73-9 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


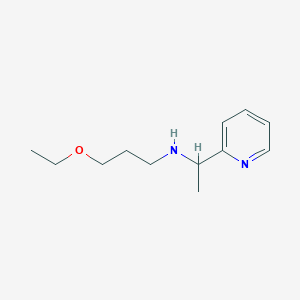

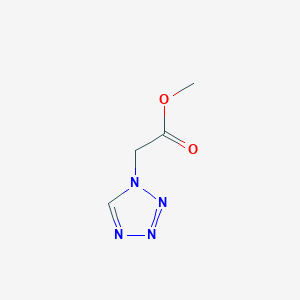
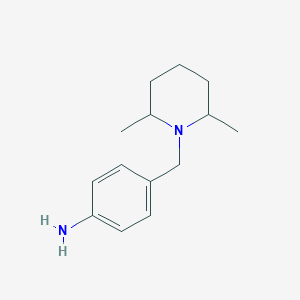
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
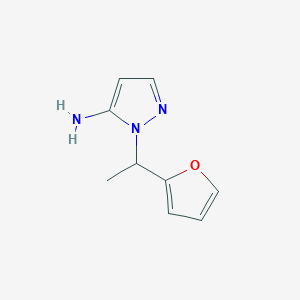


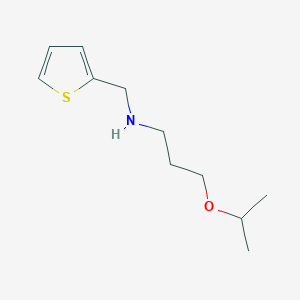


![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)
![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

